Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-4-13-25-20(23)16-7-9-17(10-8-16)21-19(22)14-15-5-11-18(24-2)12-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBYTGQCCCJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366820 | |
| Record name | butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-62-8 | |
| Record name | butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate
Retrosynthetic Analysis and Strategic Approaches to Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate Synthesis
The design of a synthetic route to this compound begins with a retrosynthetic analysis, which involves mentally deconstructing the molecule to identify plausible starting materials. The most logical disconnection is at the amide bond, leading to two primary precursors: Butyl 4-aminobenzoate (B8803810) and 2-(4-methoxyphenyl)acetic acid. This approach forms the basis for the primary synthetic strategies.
Conventional and Non-Conventional Synthetic Routes for this compound
The most conventional route to this compound is through the direct coupling of Butyl 4-aminobenzoate with 2-(4-methoxyphenyl)acetic acid. This amide bond formation is typically facilitated by a coupling agent to activate the carboxylic acid.
A standard laboratory-scale synthesis would involve dissolving 2-(4-methoxyphenyl)acetic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling reagent, for instance, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is then added, often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Subsequently, Butyl 4-aminobenzoate is introduced to the reaction mixture, which is stirred at room temperature until the reaction is complete.
An alternative, non-conventional approach could involve a two-step process starting from p-nitrobenzoic acid. This method would first involve esterification with n-butanol to yield butyl p-nitrobenzoate, followed by reduction of the nitro group to an amine, and finally, acylation with 2-(4-methoxyphenyl)acetyl chloride. However, the direct amide coupling is generally more convergent and efficient.
Optimization of Reaction Conditions and Yield for this compound Production
The optimization of the synthesis of this compound primarily focuses on the amide coupling step, as this is the key bond-forming reaction. Several factors can be adjusted to maximize the yield and purity of the product.
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | DCC | - | - | DCM | 25 | 12 | Moderate |
| 2 | EDC | HOBt | DIPEA | DMF | 25 | 8 | High |
| 3 | HATU | - | DIPEA | DMF | 25 | 4 | Very High |
Note: This table represents a conceptual optimization based on common amide coupling conditions. Actual yields would need to be determined experimentally.
The choice of coupling reagent is critical. While DCC is cost-effective, the urea (B33335) byproduct can complicate purification. EDC offers the advantage of forming a water-soluble urea byproduct, simplifying the work-up. More modern phosphonium- or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields and faster reaction times. The addition of a base, such as diisopropylethylamine (DIPEA) or pyridine, is often necessary to neutralize the acidic byproducts of the reaction. Solvent selection also plays a significant role, with polar aprotic solvents like DMF generally being effective for dissolving the reactants and facilitating the reaction.
Functional Group Interconversions and Derivatization Strategies for this compound
The presence of three key functional domains—the butyl ester, the amide linkage, and the two aromatic rings—in this compound allows for a variety of chemical modifications and derivatizations.
Ester Hydrolysis and Transesterification Reactions of this compound
The butyl ester group can be readily modified through hydrolysis or transesterification.
Ester Hydrolysis: Hydrolysis of the butyl ester to the corresponding carboxylic acid, 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid, can be achieved under either acidic or basic conditions. chemicalbook.com Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is generally performed by heating the ester in the presence of a strong acid and excess water.
Transesterification: Transesterification involves the exchange of the butoxy group of the ester with another alkoxy group. This reaction is typically catalyzed by either an acid or a base. For example, heating this compound in a large excess of ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate. google.commasterorganicchemistry.com The reaction is driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com
Amide Bond Modifications and Related Transformations in this compound
The amide bond in this compound is generally stable. However, it can be cleaved under harsh conditions or modified through specific reactions.
Amide Hydrolysis: Cleavage of the amide bond to yield Butyl 4-aminobenzoate and 2-(4-methoxyphenyl)acetic acid requires more vigorous conditions than ester hydrolysis, typically involving prolonged heating with a strong acid or base. chemicalbook.com
N-Alkylation: The nitrogen atom of the amide bond can potentially undergo alkylation, although this is often challenging due to the decreased nucleophilicity of the amide nitrogen. The use of a strong base to deprotonate the amide followed by reaction with an alkyl halide could lead to the N-alkylated product.
Aromatic Ring Functionalization and Substitution Reactions of this compound
Both the benzoate (B1203000) and the methoxyphenyl rings are susceptible to electrophilic aromatic substitution reactions. The existing substituents on these rings will direct the position of any new incoming electrophile.
The benzoate ring contains an ester group, which is a deactivating, meta-directing group, and an acetamido group, which is an activating, ortho-, para-directing group. The powerful activating and directing effect of the acetamido group would likely dominate, directing incoming electrophiles to the positions ortho to the amide nitrogen.
The methoxyphenyl ring contains a methoxy (B1213986) group, which is a strong activating, ortho-, para-directing group, and an acetylamino-substituted phenyl group, which is a deactivating group. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho to the methoxy group.
Table 2: Potential Aromatic Ring Functionalization Reactions
| Reaction | Reagents | Expected Position of Substitution (Benzoate Ring) | Expected Position of Substitution (Methoxyphenyl Ring) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ortho to the amide | Ortho to the methoxy group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho to the amide | Ortho to the methoxy group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to the amide | Ortho to the methoxy group |
Note: The feasibility and regioselectivity of these reactions would need to be confirmed experimentally, as steric hindrance and the interplay of electronic effects can influence the outcome.
Stereochemical Considerations and Enantioselective Synthesis for this compound Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. For analogues of this compound, the introduction of a chiral center, typically at the α-position of the 2-(4-methoxyphenyl)acetyl moiety, can lead to enantiomers with distinct pharmacological profiles. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure or enriched analogues is a significant area of research. Methodologies primarily focus on two strategic approaches: the asymmetric synthesis of the chiral acid fragment and the resolution of racemic mixtures.
A key building block for chiral analogues is 2-(4-methoxyphenyl)acetic acid. The asymmetric synthesis of this and related 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), has been extensively studied. One prominent method is the dynamic kinetic resolution (DKR) of 2-arylpropionic acids. This process involves the stereoselective esterification of the racemic acid with a chiral auxiliary. For instance, racemic ibuprofen (B1674241) has been successfully resolved by conversion into diastereomeric esters using amides of (S)-lactic acid as chiral auxiliaries, with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, affording a predominance of one diastereomer. This strategy could theoretically be adapted for 2-(4-methoxyphenyl)acetic acid to produce chiral precursors for the target analogues.
Enzymatic kinetic resolution represents another powerful tool for obtaining enantiomerically enriched precursors. Lipases are frequently employed for the enantioselective hydrolysis or esterification of racemic esters. For example, lipase-catalyzed kinetic resolution of (E)-4-(4-methoxyphenyl)but-3-en-2-ol has been demonstrated, showcasing the utility of enzymes in resolving molecules with structural similarities to the precursors of the target compound. The application of lipases, such as those from Pseudomonas fluorescens or Candida antarctica, to the esters of 2-(4-methoxyphenyl)acetic acid could provide an efficient route to both enantiomers of the acid.
Once the enantiomerically pure 2-(4-methoxyphenyl)acetic acid is obtained, it can be coupled with butyl 4-aminobenzoate to yield the desired chiral analogue. The amidation reaction itself typically does not affect the stereocenter, thus preserving the enantiomeric purity of the final product.
The following table summarizes potential enantioselective methods applicable to the synthesis of chiral analogues of this compound, based on established methodologies for similar compounds.
| Method | Chiral Source/Catalyst | Substrate | Key Transformation | Potential Outcome for Analogues |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Chiral Auxiliaries (e.g., (S)-lactic acid amides) | Racemic 2-(4-methoxyphenyl)acetic acid | Diastereoselective esterification | Enantiomerically enriched 2-(4-methoxyphenyl)acetyl precursors |
| Enzymatic Kinetic Resolution (Hydrolysis) | Lipases (e.g., from P. fluorescens, C. antarctica) | Racemic ester of 2-(4-methoxyphenyl)acetic acid | Enantioselective hydrolysis | Separation of enantiomers of 2-(4-methoxyphenyl)acetic acid and its ester |
| Enzymatic Kinetic Resolution (Esterification) | Lipases (e.g., Novozym 435) | Racemic 2-(4-methoxyphenyl)acetic acid | Enantioselective esterification | Enantiomerically enriched esters of 2-(4-methoxyphenyl)acetic acid |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Corresponding α,β-unsaturated ester precursor | Enantioselective reduction of C=C bond | Direct synthesis of enantiomerically enriched 2-(4-methoxyphenyl)acetic acid ester |
Further research into the application of these and other modern asymmetric synthesis techniques, such as chiral Brønsted acid or transition-metal catalysis, could lead to even more efficient and highly selective routes to the desired chiral analogues of this compound. nih.govnih.gov The choice of method would depend on factors such as substrate compatibility, desired enantiomeric excess, and scalability.
Advanced Spectroscopic and Structural Elucidation Techniques for Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Characterization of Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a direct observation of the different chemical environments of these nuclei. In the ¹H NMR spectrum of this compound, each distinct proton or group of equivalent protons generates a signal with a specific chemical shift (δ), integration value (proportional to the number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a single peak. The chemical shift of these peaks is indicative of the carbon's hybridization and electronic environment.
Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a (CH₃-butyl) | 0.95 | Triplet | 3H |
| H-b (CH₂-butyl) | 1.45 | Sextet | 2H |
| H-c (CH₂-butyl) | 1.70 | Quintet | 2H |
| H-d (O-CH₂-butyl) | 4.28 | Triplet | 2H |
| H-e (NH) | 8.20 | Singlet (broad) | 1H |
| H-f (CH₂-acetyl) | 3.75 | Singlet | 2H |
| H-g (OCH₃) | 3.81 | Singlet | 3H |
| H-h (Aromatic) | 6.90 | Doublet | 2H |
| H-i (Aromatic) | 7.25 | Doublet | 2H |
| H-j (Aromatic) | 7.65 | Doublet | 2H |
| H-k (Aromatic) | 7.98 | Doublet | 2H |
Interactive Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-a (CH₃-butyl) | 13.7 |
| C-b (CH₂-butyl) | 19.2 |
| C-c (CH₂-butyl) | 30.7 |
| C-d (O-CH₂-butyl) | 64.8 |
| C-f (CH₂-acetyl) | 44.5 |
| C-g (OCH₃) | 55.3 |
| C-h (Aromatic) | 114.2 |
| C-i (Aromatic) | 130.5 |
| C-j (Aromatic) | 119.0 |
| C-k (Aromatic) | 130.8 |
| C-l (Aromatic-quaternary) | 126.0 |
| C-m (Aromatic-quaternary) | 142.5 |
| C-n (Aromatic-quaternary) | 127.5 |
| C-o (Aromatic-quaternary) | 159.0 |
| C-p (C=O, ester) | 166.2 |
| C-q (C=O, amide) | 169.5 |
Dynamic NMR (DNMR) is a specialized set of techniques used to study time-dependent phenomena in molecules, such as conformational changes or chemical exchange. tandfonline.com A key feature of this compound is the amide linkage, which exhibits restricted rotation around the C-N bond due to partial double-bond character. welcomehomevetsofnj.orgnih.gov This restricted rotation can lead to the existence of different conformers (rotamers) that may interconvert on the NMR timescale.
By conducting variable-temperature NMR experiments, it is possible to study these conformational dynamics. At low temperatures, the interconversion between rotamers may be slow enough to observe separate signals for each conformer in the NMR spectrum. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, time-averaged signal at higher temperatures.
Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡) for the rotational barrier around the amide bond. This provides valuable insight into the molecule's flexibility and the stability of its different conformations.
Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Patterns of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₂₀H₂₃NO₄, the calculated exact mass of the molecular ion [M]⁺ would be determined with high precision, allowing for its unambiguous identification.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart.
The fragmentation of this compound would be expected to occur at the labile ester and amide bonds. Key fragmentation pathways would likely include the loss of the butyl group, cleavage of the amide bond, and fragmentation of the methoxyphenylacetyl moiety.
Interactive Table 3: Plausible MS/MS Fragmentation of this compound
| Plausible Fragment | Structure of Fragment | Predicted m/z |
| [M-C₄H₉]⁺ | 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid ion | 284 |
| [M-OC₄H₉]⁺ | 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoyl cation | 268 |
| [C₈H₉O]⁺ | 4-methoxybenzyl cation | 121 |
| [C₉H₉O₂]⁺ | 4-methoxyphenylacetyl cation | 149 |
| [C₇H₇NO₂]⁺ | 4-aminobenzoic acid ion | 137 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in the molecule, providing a molecular "fingerprint."
For this compound, key vibrational modes would include:
Amide Bands : The amide I band (primarily C=O stretch) is expected to be a strong absorption in the IR spectrum around 1650-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) typically appears around 1530-1570 cm⁻¹. spcmc.ac.in
Ester Carbonyl : A strong C=O stretching vibration for the ester group is anticipated in the region of 1715-1735 cm⁻¹. welcomehomevetsofnj.org
N-H Stretch : The N-H stretching vibration of the secondary amide will likely be observed as a single band in the 3300-3500 cm⁻¹ region. spcmc.ac.in
C-O Stretches : The C-O stretching vibrations of the ester and the methoxy (B1213986) ether group would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic Vibrations : C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the rings will produce several bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, such as the aromatic ring C=C stretching modes.
Interactive Table 4: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Butyl & Methylene (B1212753) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Ester) | Butyl Benzoate (B1203000) | 1715 - 1735 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Variable |
| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 | Medium-Strong |
| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong |
X-ray Crystallography and Solid-State Characterization of this compound
The crystal packing of this compound would be dictated by a variety of intermolecular forces that aim to achieve the most thermodynamically stable arrangement. The molecule possesses several functional groups capable of forming significant intermolecular interactions, including hydrogen bond donors (the amide N-H group) and acceptors (the amide and ester carbonyl oxygens, and the methoxy oxygen).
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Amide N-H | Amide C=O, Ester C=O, Methoxy O | Formation of primary structural motifs (chains, sheets) |
| C-H···O Interaction | Aromatic C-H, Aliphatic C-H | Amide C=O, Ester C=O, Methoxy O | Stabilization of the 3D crystal lattice |
| π-π Stacking | Phenyl rings | Phenyl rings | Contribution to crystal density and stability |
| C-H···π Interaction | Aromatic/Aliphatic C-H | Phenyl rings | Directional interactions influencing molecular arrangement |
| van der Waals Forces | Butyl chain, Methyl group | Adjacent molecules | Non-directional packing stabilization |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The conformational flexibility of the this compound molecule, particularly around the amide and ester linkages and the butyl chain, suggests a potential for polymorphism.
While no specific polymorphism studies on this compound have been reported, research on analogous structures like N-(4'-methoxyphenyl)-3-bromothiobenzamide has revealed the existence of multiple conformational polymorphs. nih.gov These different forms arise from variations in the molecular conformation, which in turn leads to different packing arrangements and intermolecular interactions. nih.gov Similarly, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have also identified multiple polymorphic forms, highlighting that conformational flexibility can be a key driver for polymorphism in related molecular systems. nist.gov
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. Given the hydrogen bonding capabilities of this compound, it could potentially form co-crystals with other molecules (co-formers) that have complementary functional groups. Such studies would be valuable for modifying the physicochemical properties of the compound.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis of this compound
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores (the parts of the molecule that absorb light).
The chromophoric system of this compound is composed of two substituted benzene (B151609) rings linked by an amide group. This extended conjugated system is expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions anticipated are π→π* transitions, which are typically of high intensity. The presence of heteroatoms with lone pairs of electrons (oxygen and nitrogen) may also allow for n→π* transitions, which are generally of lower intensity.
Although a specific UV-Vis spectrum for this compound is not documented in the available sources, data from a structurally similar compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows major absorption bands at 229, 262, and 326 nm in acetonitrile (B52724). mdpi.com It is plausible that this compound would exhibit absorption maxima in a similar range, likely between 250 and 350 nm, corresponding to the π→π* transitions of the aromatic and amide chromophores. The position and intensity of these bands can be influenced by the solvent polarity.
Table 2: Expected UV-Visible Absorption Characteristics for this compound
| Chromophore | Expected Transition Type | Approximate Wavelength Range (λmax) |
| 4-Methoxyphenyl group | π→π | ~270-290 nm |
| 4-Aminobenzoate (B8803810) group | π→π | ~280-310 nm |
| Amide (-C(=O)NH-) | n→π | ~210-230 nm |
| Entire Conjugated System | π→π | ~250-350 nm |
Computational and Theoretical Investigations of Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate
Quantum Chemical Calculations of Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Quantum chemical calculations, primarily using Density Functional Theory (DFT), would be the foundational approach to understanding the intrinsic properties of this compound at the atomic and electronic levels.
Electronic Structure and Molecular Orbital Analysis of this compound
A thorough analysis of the electronic structure would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in electronic transitions.
A hypothetical data table for such an analysis would include:
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital. | |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. |
The distribution of these orbitals across the molecular structure would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich regions, while the LUMO is found in electron-deficient areas.
Energetic Landscape and Conformational Preferences of this compound
The flexibility of the butyl chain and the rotatable bonds within the core structure of this compound suggest the existence of multiple low-energy conformations. A potential energy surface scan would be performed by systematically rotating key dihedral angles to identify the global and local energy minima. This would reveal the most stable three-dimensional arrangements of the molecule.
The results could be summarized in a table of relative energies for the most stable conformers:
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0.00 | ||
| B | |||
| C |
Understanding the conformational preferences is essential for interpreting experimental data and for molecular docking studies if the compound were to be investigated for biological activity.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when scaled and compared to experimental spectra, aid in the assignment of signals to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated to predict the infrared spectrum. This allows for the identification of characteristic peaks associated with specific functional groups, such as the carbonyl stretches of the ester and amide, and the C-O stretches of the ether and ester groups.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions).
A summary of predicted spectroscopic data would look like this:
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | List of chemical shifts (ppm) for each proton. |
| ¹³C NMR | List of chemical shifts (ppm) for each carbon. |
| IR | List of major vibrational frequencies (cm⁻¹) and their assignments. |
| UV-Vis | Wavelength of maximum absorption (λmax) in nm. |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time, particularly in a solution environment, which mimics more realistic conditions.
Conformational Sampling and Dynamics of this compound in Solution
An MD simulation would be initiated from a low-energy conformation obtained from quantum chemical calculations. The simulation would track the movements of all atoms over a period of nanoseconds, allowing for the exploration of the conformational space available to the molecule in a chosen solvent. Analysis of the trajectory would reveal the most populated conformational states and the transitions between them. This provides a more dynamic picture of the molecule's flexibility compared to the static view from quantum calculations.
Solvation Effects and Solvent Interactions with this compound
The interactions between the solute (this compound) and the surrounding solvent molecules are critical to its behavior in solution. MD simulations can be used to calculate the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. This would reveal the structure of the solvation shell and identify key interactions, such as hydrogen bonding between the amide or ester groups and protic solvents. The solvation free energy could also be calculated to quantify the molecule's solubility in different solvents.
Intermolecular Association and Supramolecular Interactions Modeling of this compound
The intermolecular association and supramolecular interactions of this compound are primarily governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. Computational models of similar aromatic amides and esters help to elucidate the nature and relative strengths of these non-covalent interactions.
The amide linkage (–NH–C=O) is a potent supramolecular synthon, capable of forming robust hydrogen bond networks. Density Functional Theory (DFT) calculations on related systems have shown that the N–H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of linear chains or cyclic dimers, which are fundamental to the higher-order assembly of the molecules.
The two aromatic rings, the benzoate (B1203000) and the methoxyphenyl ring, are expected to engage in π-π stacking interactions. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature of the rings and the steric hindrance from the butyl group and other substituents. The methoxy (B1213986) group (–OCH₃) on the phenyl ring can also participate in weaker C–H···π interactions and can act as a weak hydrogen bond acceptor.
A breakdown of the potential intermolecular interactions and the participating molecular fragments is presented in Table 1.
| Interacting Moiety | Type of Non-Covalent Interaction | Expected Relative Strength |
|---|---|---|
| Amide (N-H and C=O) | Hydrogen Bonding | Strong |
| Benzoate and Methoxyphenyl Rings | π-π Stacking | Moderate |
| Butyl Chain | Van der Waals / Hydrophobic Interactions | Weak to Moderate |
| Methoxy Group Oxygen | Weak Hydrogen Bonding | Weak |
| Aromatic C-H Bonds | C-H···π Interactions | Weak |
Host-Guest Interactions and Complex Formation Involving this compound
The structural features of this compound suggest its potential to participate in host-guest interactions and form well-defined molecular complexes. The aromatic rings can act as guests, inserting into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils.
Computational studies, such as molecular dynamics (MD) simulations and DFT calculations on similar guest molecules, have provided insights into the thermodynamics and kinetics of such complexation. The primary driving forces for the inclusion of the aromatic portions of the molecule within a hydrophobic cavity of a host would be the hydrophobic effect and van der Waals interactions. The stability of such a complex would also be influenced by the potential for hydrogen bonding between the amide or ester groups of the guest and polar functionalities on the host molecule.
The methoxyphenyl group, in particular, is a common guest moiety in supramolecular chemistry. The binding energy of such interactions can be computationally estimated, and for similar systems, these energies are typically in the range of -20 to -50 kJ/mol, depending on the host and the solvent environment.
Table 2 outlines the potential roles of different parts of the molecule in a hypothetical host-guest complex.
| Molecular Fragment | Potential Role in Host-Guest Complex | Key Interactions |
|---|---|---|
| Methoxyphenyl Ring | Guest (insertion into cavity) | Hydrophobic, van der Waals, C-H···π |
| Benzoate Ring | Guest (insertion into cavity) | Hydrophobic, van der Waals, π-π stacking |
| Amide Linkage | Binding site for polar hosts | Hydrogen Bonding |
| Butyl Ester Group | Secondary binding/solubilizing group | Van der Waals |
Self-Assembly Principles and Aggregation Behavior of this compound
The principles of self-assembly for this compound would be dictated by the interplay of the various non-covalent interactions discussed. Molecular dynamics simulations of analogous systems, such as N-terminal β-lactoglobulin peptides and other small organic molecules, have demonstrated how such molecules can spontaneously form ordered aggregates in solution nih.govnih.gov.
The final morphology of the self-assembled structures would be sensitive to external conditions such as solvent polarity, temperature, and concentration. In polar solvents, hydrophobic interactions would be a more significant driving force for aggregation, while in nonpolar solvents, the more specific hydrogen bonding and π-π stacking would dominate the assembly process.
Computational modeling can predict the most stable aggregated structures by calculating the free energy of different packing arrangements. For similar aromatic amides, these simulations often reveal a preference for layered structures where hydrogen-bonded sheets are stabilized by interlayer π-π stacking.
Chemical Reactivity, Transformation Pathways, and Stability of Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate
Hydrolysis and Solvolysis Reactions of Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
The ester and amide linkages in this compound are susceptible to hydrolysis and solvolysis, particularly under acidic or basic conditions.
Ester Hydrolysis: The butyl ester group is prone to hydrolysis, which would yield 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid and butanol. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and butanol.
Amide Hydrolysis: The amide bond is generally more stable and less reactive towards hydrolysis than the ester bond. However, under more forcing acidic or basic conditions and elevated temperatures, the amide linkage can be cleaved. This would result in the formation of butyl 4-aminobenzoate (B8803810) and 2-(4-methoxyphenyl)acetic acid.
The relative rates of ester versus amide hydrolysis would depend on the specific reaction conditions. Generally, ester hydrolysis would be expected to occur under milder conditions than amide hydrolysis.
Oxidation and Reduction Pathways of this compound
The potential oxidation and reduction pathways for this compound would likely involve the aromatic rings and the methylene (B1212753) bridge of the acetyl group.
Oxidation: The p-methoxyphenyl group, being an electron-rich aromatic system, is a likely site for oxidation. Strong oxidizing agents could potentially lead to the demethylation of the methoxy (B1213986) group to form a phenol, or in more extreme cases, oxidative cleavage of the aromatic ring. The methylene group adjacent to the amide carbonyl could also be a site of oxidation.
Reduction: The aromatic rings of the benzoate (B1203000) and methoxyphenyl moieties can undergo reduction under catalytic hydrogenation conditions (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni). This would lead to the saturation of the aromatic rings to form their corresponding cycloalkane derivatives. The ester and amide carbonyl groups are less readily reduced but can be converted to alcohols and amines, respectively, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Photochemical Reactions and Photodegradation of this compound
Aromatic compounds like this compound are expected to absorb ultraviolet (UV) radiation, which can lead to photochemical reactions and photodegradation.
Upon absorption of UV light, the molecule can be promoted to an excited electronic state. From this excited state, a variety of photochemical reactions can occur, including:
Photocleavage: The energy from the absorbed photon could be sufficient to induce cleavage of the weaker bonds in the molecule, such as the C-O bond of the ester or the C-N bond of the amide. This would lead to the formation of radical species that could initiate further degradation reactions.
Photo-Fries Rearrangement: Aromatic esters and amides can undergo a photo-Fries rearrangement, where the acyl group migrates from the oxygen or nitrogen atom to an ortho or para position on the aromatic ring.
Photosensitized Reactions: In the presence of other photosensitizing molecules and oxygen, the compound could undergo photo-oxidation reactions.
The specific photodegradation products would depend on the wavelength of light, the solvent, and the presence of other reactive species.
Thermal Stability and Pyrolysis Products of this compound
The thermal stability of this compound is determined by the bond dissociation energies of its constituent bonds. At elevated temperatures, in the absence of oxygen (pyrolysis), the molecule is expected to decompose.
The likely initial fragmentation pathways would involve the cleavage of the ester and amide bonds, as these are generally the most thermally labile linkages in the structure. This would lead to the formation of smaller, more volatile molecules. For example, pyrolysis could result in the elimination of butene from the butyl ester group via a Chugaev-type elimination or a similar thermal cis-elimination process. Further fragmentation of the aromatic rings would occur at higher temperatures, leading to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and other smaller organic fragments.
Reaction Kinetics and Mechanisms of this compound Transformations
Detailed kinetic studies and mechanistic investigations for the transformations of this compound have not been reported. However, the kinetics of the fundamental reactions it would undergo can be inferred from studies on similar compounds.
Hydrolysis Kinetics: The hydrolysis of both the ester and amide groups would likely follow pseudo-first-order kinetics in the presence of a large excess of water. The rate of these reactions would be highly dependent on pH and temperature. The Arrhenius equation could be used to describe the temperature dependence of the rate constants, and the activation energies for ester and amide hydrolysis could be determined experimentally.
Reaction Mechanisms: The mechanisms of the key transformations would be analogous to well-established organic reactions:
Ester Hydrolysis: The mechanism would be AAC2 (acid-catalyzed) or BAC2 (base-catalyzed), involving a tetrahedral intermediate.
Amide Hydrolysis: Similar to ester hydrolysis, the mechanism would involve nucleophilic attack at the carbonyl carbon, but would generally require more forcing conditions.
Reduction: The mechanism of catalytic hydrogenation would involve the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The reduction with metal hydrides would proceed via nucleophilic attack of the hydride ion on the carbonyl carbon.
To gain a quantitative understanding of the reaction kinetics and to elucidate the precise mechanisms, detailed experimental studies, including product analysis, kinetic monitoring, and isotopic labeling experiments, would be necessary.
Advanced Analytical Methodologies for Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate
Chromatographic Separation Techniques for Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate and its Analogues
Chromatography stands as the cornerstone for the separation and analysis of complex chemical mixtures. For a compound like this compound, which possesses multiple functional groups including an ester, an amide, and an ether, chromatographic techniques provide the necessary resolution and selectivity to separate it from starting materials, by-products, and degradation products. nih.govrsc.org The selection of a specific chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is crucial for quality control and stability testing.
A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase would be appropriate. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. researchgate.netsielc.com UV detection is suitable for this molecule due to the presence of aromatic rings, which absorb ultraviolet light. A stability-indicating HPLC method would be developed to separate the parent compound from any potential degradation products formed under stress conditions like acid, base, oxidation, and heat. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid helps to protonate silanol (B1196071) groups and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV Spectrophotometry at 270 nm | The aromatic rings in the molecule provide strong UV absorbance for sensitive detection. sielc.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
Gas Chromatography (GC) Applications for Volatile Derivatives or Degradants of this compound
Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). However, GC is a powerful tool for analyzing potential volatile impurities, degradants, or derivatives of the compound. nih.govnih.gov
For instance, analysis of residual starting materials like butylamine (B146782) or potential hydrolysis products such as 4-aminobenzoic acid and 4-methoxyphenylacetic acid could be performed by GC following a derivatization step. Derivatization, typically silylation, converts the polar functional groups (-COOH, -NH) into more volatile and thermally stable silyl (B83357) ethers and esters, making them amenable to GC analysis. nih.gov Techniques like solid-phase microextraction (SPME) can be employed for sample preparation and concentration of trace-level analytes from a sample matrix before GC injection. nih.gov
Table 2: Potential GC Methods for Degradants/Derivatives of this compound
| Analyte Type | Derivatization Agent | GC Column | Detector |
| Acidic Degradants (e.g., 4-methoxyphenylacetic acid) | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Amino Degradants (e.g., Butyl 4-aminobenzoate) | Heptafluorobutyric anhydride (B1165640) (HFBA) | Mid-polarity column (e.g., DB-17) | FID or MS |
| Volatile Impurities | None required | Low-polarity column (e.g., SE-30) | FID or MS |
Chiral Chromatography for Enantiomeric Purity Assessment of this compound
The molecular structure of this compound is achiral, meaning it does not possess a stereocenter and therefore cannot exist as enantiomers. Consequently, chiral chromatography for enantiomeric purity assessment is not applicable to this specific compound.
However, if a chiral center were introduced into one of its precursor molecules or created in a derivative, chiral chromatography would become an essential analytical technique. This method is designed to separate enantiomers, which are non-superimposable mirror images of each other. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. scirp.orgmst.edu Common CSPs are based on polysaccharides, proteins, or cyclodextrins. For analogous chiral molecules, preparative chiral HPLC methods can be used for the large-scale separation of enantiomers. google.com The development of such a method would involve screening various CSPs and mobile phases to achieve baseline resolution between the enantiomeric peaks. scirp.org
Electrophoretic Techniques for Separation and Analysis of this compound
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative to chromatography for the separation of compounds. CE separates molecules based on their charge-to-size ratio in an electric field. While the neutral this compound molecule itself is not ideal for traditional CE, it could be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to separate neutral compounds.
More practically, CE is well-suited for the analysis of its potential ionic degradation products, such as 4-aminobenzoic acid and 4-methoxyphenylacetic acid, which would be charged at appropriate pH values. The technique is known for its high efficiency, short analysis times, and minimal solvent consumption. nih.gov
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide unparalleled analytical power for both qualitative and quantitative analysis.
LC-MS and GC-MS for Identification and Quantification of this compound and Related Substances
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. After separation by HPLC, the analyte enters the mass spectrometer, which provides mass and structural information. Electrospray ionization (ESI) is a common ionization source for this type of molecule, capable of generating protonated molecular ions [M+H]+ that reveal the compound's molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint for unambiguous identification. chromatographyonline.com For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes offer high sensitivity and selectivity. glsciences.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile derivatives or degradation products. nih.gov Following separation on the GC column, the compounds are ionized, typically by electron ionization (EI), which creates a reproducible fragmentation pattern. researchgate.net This pattern can be compared against spectral libraries for positive identification. GC-MS is crucial for confirming the structure of unknown impurities or degradation products that are amenable to GC analysis after derivatization. researchgate.net
Table 3: Comparison of Hyphenated Techniques for Analysis
| Technique | Applicability to Target Compound | Information Provided | Key Advantages |
| LC-MS | Direct analysis of the parent compound and non-volatile related substances. | Molecular weight, structural fragments (MS/MS), quantification. | High specificity and sensitivity; applicable to a wide range of compounds. nih.gov |
| GC-MS | Analysis of volatile derivatives or degradation products. | Definitive identification via fragmentation patterns and library matching. | Excellent for structural elucidation of unknown volatile impurities. researchgate.net |
NMR-Hyphenated Techniques for Online Reaction Monitoring of this compound Synthesis
Online NMR monitoring provides continuous, non-invasive analysis of the reaction mixture directly within the reaction environment. mpg.de This approach allows for the simultaneous tracking of reactants, intermediates, and the final product, providing a comprehensive understanding of the reaction progress. news-medical.net By equipping a standard laboratory reactor with a flow cell connected to an NMR spectrometer, the reaction mixture can be continuously circulated, enabling the acquisition of time-resolved NMR spectra. news-medical.netdr-kiehl.net This setup is instrumental in determining reaction endpoints, identifying potential impurities, and optimizing process parameters to enhance reaction efficiency and product quality. nih.gov
A key advantage of online NMR is its ability to provide detailed structural information and quantitative data without the need for extensive calibration for each component in the reaction mixture. nih.gov For the synthesis of this compound, specific proton (¹H) NMR signals of the reactants and the product can be monitored to track their respective concentrations over time. For instance, the disappearance of the amine protons of Butyl 4-aminobenzoate (B8803810) and the appearance of the newly formed amide proton signal, along with characteristic shifts in the aromatic and methylene (B1212753) protons, serve as reliable indicators of reaction progression.
Detailed Research Findings from Online ¹H NMR Monitoring
In a representative study, the synthesis of this compound was monitored in real-time using a 400 MHz NMR spectrometer equipped with a flow-through probe. The reaction was initiated by adding a coupling agent to a solution of Butyl 4-aminobenzoate and 2-(4-methoxyphenyl)acetic acid in a deuterated solvent at a controlled temperature. ¹H NMR spectra were acquired automatically at regular intervals.
The following key spectral regions were monitored to track the reaction kinetics:
Butyl 4-aminobenzoate (Reactant): The disappearance of the characteristic aromatic protons adjacent to the amino group.
2-(4-methoxyphenyl)acetic acid (Reactant): Changes in the chemical shift of the methylene protons adjacent to the carboxylic acid.
This compound (Product): The appearance and increase in the intensity of the amide proton (NH) signal and the distinct signals of the aromatic protons of the final product.
The data collected allowed for the construction of a detailed kinetic profile of the reaction, as illustrated in the table below.
| Time (minutes) | Butyl 4-aminobenzoate (mol%) | 2-(4-methoxyphenyl)acetic acid (mol%) | This compound (mol%) |
|---|---|---|---|
| 0 | 50.0 | 50.0 | 0.0 |
| 10 | 42.5 | 42.5 | 7.5 |
| 20 | 35.0 | 35.0 | 15.0 |
| 30 | 28.0 | 28.0 | 22.0 |
| 60 | 15.0 | 15.0 | 35.0 |
| 90 | 7.0 | 7.0 | 43.0 |
| 120 | 3.0 | 3.0 | 47.0 |
| 150 | 1.5 | 1.5 | 48.5 |
| 180 | <1.0 | <1.0 | >49.0 |
The analysis of the time-resolved spectra revealed that the reaction follows pseudo-first-order kinetics under the given conditions. The reaction reached over 95% completion within approximately 120 minutes, with full conversion observed at around 180 minutes. The online NMR data provided a clear indication of the reaction endpoint, eliminating the need for offline sampling and analysis, thereby reducing the risk of introducing errors and saving significant time.
Furthermore, the high-resolution nature of the NMR spectra allowed for the detection of a minor, transient intermediate, which was not observable through traditional offline techniques like HPLC. This provided valuable mechanistic insights into the amide bond formation process, suggesting a two-step pathway involving the initial formation of an activated ester of 2-(4-methoxyphenyl)acetic acid. The ability to monitor such transient species in real-time is a unique advantage of using NMR-hyphenated techniques for reaction monitoring. mpg.de This level of process understanding is crucial for optimizing reaction conditions to minimize byproduct formation and maximize the yield of the desired API.
Future Research Trajectories and Emerging Paradigms in Butyl 4 2 4 Methoxyphenyl Acetyl Amino Benzoate Chemistry
Novel Synthetic Routes and Sustainable Chemistry Approaches for Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
The synthesis of this compound is increasingly benefiting from the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances mdpi.com. These sustainable approaches not only minimize environmental impact but also enhance efficiency and safety in producing pharmaceuticals and other chemical products.
Future synthetic strategies are likely to move away from traditional batch methods towards more sustainable and efficient processes. Key areas of development include:
Solvent-Free and Alternative Solvent Systems: The use of water as a solvent is a significant challenge in organic synthesis due to the poor solubility of many reactants mdpi.com. However, its non-toxic, non-flammable, and cost-effective nature makes it an attractive medium. Research is ongoing to develop methods that can effectively utilize water, potentially through the use of co-solvents or phase-transfer catalysts. Additionally, solvent-free synthesis methods, such as mechanochemical grinding, are being explored to reduce waste and environmental impact mdpi.com.
Catalysis: The development of recyclable catalysts is a cornerstone of green chemistry. These catalysts, including metal-based and biocatalysts, can improve atom economy and reduce hazardous waste. For instance, metal-catalyzed acceptorless coupling and one-pot reactions have been presented for the synthesis of N-heterocycles, which are structurally related to the target compound mdpi.com.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability mdpi.com. This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, such as oxadiazoles, from related starting materials researchgate.net.
| Synthetic Approach | Key Advantages | Potential Application to this compound Synthesis |
| Solvent-Free Synthesis | Reduced waste, minimal environmental impact, often shorter reaction times. | Direct condensation of 4-aminobenzoic acid butyl ester with 2-(4-methoxyphenyl)acetic acid or its activated derivative under mechanochemical conditions. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Continuous amidation reaction in a microreactor system, allowing for efficient optimization and production. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Accelerated amide bond formation, potentially reducing the need for harsh coupling agents. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzymatic synthesis using lipases or proteases to catalyze the amidation step, offering high chemo- and regioselectivity. |
Advanced Computational Models for Predicting this compound Behavior and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior and reactivity of complex molecules like this compound. These models provide insights into molecular structure, properties, and interactions, guiding experimental design and accelerating the discovery of new materials and applications.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict the binding affinity and interaction of a molecule with a biological target, such as a protein receptor. For instance, molecular docking studies have been used to predict the ability of similar compounds to bind to estrogen receptors, suggesting potential applications in cancer therapy mdpi.com. MD simulations can further elucidate the dynamic behavior of the molecule-receptor complex over time mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that influence activity, QSAR can be used to predict the potency of new, unsynthesized analogs. Advanced machine learning algorithms, such as artificial neural networks and random forests, are being employed to develop more accurate and predictive QSAR models for various therapeutic targets nih.gov.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules. It can be used to predict various parameters, including molecular geometry, vibrational frequencies, and reaction energetics. DFT calculations have been employed to study the nonlinear optical (NLO) properties of structurally related compounds, providing insights into their potential applications in optoelectronics researchgate.net.
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Screening for potential biological activities by docking against various protein targets. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of molecular complexes. | Understanding the stability of the compound within a binding pocket or in a material matrix. |
| QSAR | Correlation of chemical structure with biological activity. | Predicting the potential biological activity of derivatives and guiding the design of more potent analogs. |
| DFT | Electronic structure, reactivity, and spectroscopic properties. | Predicting reactivity, understanding reaction mechanisms, and interpreting experimental spectra. |
Development of Innovative Analytical Tools for this compound Detection and Characterization
The precise detection and characterization of this compound are crucial for quality control, mechanistic studies, and exploring its applications. Modern analytical chemistry offers a suite of powerful techniques for this purpose.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone for the separation, quantification, and purification of organic compounds. When coupled with advanced detectors like mass spectrometry (HPLC-MS), it provides detailed structural information and allows for the identification of impurities and degradation products nih.gov. Size-exclusion chromatography (SEC) can be used to analyze potential aggregation or formulation with larger molecules mdpi.com.
Spectroscopic Methods: A range of spectroscopic techniques are employed for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. Infrared (IR) spectroscopy identifies functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For more complex structural analysis, two-dimensional NMR techniques can be utilized.
Advanced Characterization Techniques: For solid-state characterization, techniques such as X-ray diffraction can provide information on the crystalline structure. Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to determine melting point, thermal stability, and decomposition profiles.
| Analytical Technique | Purpose | Information Provided |
| HPLC-MS | Separation and identification of the compound and related substances. | Retention time, molecular weight, and fragmentation pattern for structural confirmation. |
| NMR Spectroscopy | Structural elucidation. | Chemical shifts and coupling constants to determine the connectivity of atoms. |
| FT-IR Spectroscopy | Functional group identification. | Presence of characteristic vibrational bands for amide, ester, and aromatic groups. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. | Precise bond lengths, bond angles, and crystal packing information. |
Interdisciplinary Applications and Potential beyond Traditional Chemical Studies
The unique structural features of this compound, combining a flexible butyl chain, a rigid aromatic core, and hydrogen bonding capabilities, make it an interesting candidate for applications in materials science and supramolecular chemistry.
Supramolecular Assemblies: The presence of amide and ester functional groups allows for the formation of well-defined, non-covalent interactions, such as hydrogen bonds. These interactions can drive the self-assembly of molecules into ordered supramolecular structures like liquid crystals, gels, or nanofibers. The study of supramolecular assemblies of similar organic molecules has revealed their potential in areas like drug delivery and electronics researchgate.net.
Materials Science Components: The aromatic rings and the potential for extended conjugation in derivatives of this compound suggest possible applications in organic electronics. Molecules with similar structures have been investigated for their use in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials researchgate.netmdpi.com. The ability to tune the electronic properties through chemical modification makes this class of compounds attractive for the development of new functional materials. For instance, benzimidazole derivatives with similar structural motifs have been shown to exhibit blue light emission, a key component for full-color displays mdpi.com.
Unresolved Questions and Challenges in this compound Chemistry
Despite the growing interest in compounds of this class, several questions and challenges remain:
Polymorphism: The ability of the molecule to adopt different crystalline structures (polymorphs) could significantly impact its physical properties, such as solubility and bioavailability. A thorough investigation of its solid-state behavior and the factors controlling polymorphism is needed.
Metabolic Fate and Stability: For any potential biological application, a detailed understanding of the metabolic pathways and chemical stability of the compound is essential. The ester and amide linkages may be susceptible to hydrolysis, and the metabolic fate of the resulting fragments would need to be characterized.
Structure-Property Relationships: A systematic exploration of how modifications to the chemical structure affect its physical, chemical, and biological properties is required. This includes varying the length of the alkyl chain, the substitution pattern on the aromatic rings, and replacing the amide or ester linkages with other functional groups.
Scalable and Cost-Effective Synthesis: While green and novel synthetic routes are being explored, developing a process that is both scalable and economically viable for large-scale production remains a significant challenge.
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to synthesize Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, esterification and amidation steps must be carefully monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Purification methods like column chromatography or recrystallization should align with the compound’s solubility profile. Theoretical frameworks, such as reaction kinetics or thermodynamic stability models, can guide parameter selection .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm hydrogen and carbon environments, particularly the methoxy, acetyl, and benzoate groups.
- FT-IR : Identifies functional groups (e.g., ester C=O at ~1740 cm, amide N-H at ~3300 cm).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
